molecular formula C18H18IN3O3S B14810022 3-iodo-N-({2-[(4-methoxyphenyl)acetyl]hydrazinyl}carbonothioyl)-4-methylbenzamide

3-iodo-N-({2-[(4-methoxyphenyl)acetyl]hydrazinyl}carbonothioyl)-4-methylbenzamide

Cat. No.: B14810022
M. Wt: 483.3 g/mol
InChI Key: AZOOLQQNRCULHD-UHFFFAOYSA-N
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Description

3-iodo-N-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonothioyl)-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features an iodine atom, a methoxyphenyl group, and a carbonothioyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonothioyl)-4-methylbenzamide typically involves multiple steps, including the introduction of the iodine atom, the formation of the methoxyphenyl group, and the attachment of the carbonothioyl group. Common synthetic routes may involve:

    Iodination: Introduction of the iodine atom to the benzene ring.

    Acylation: Formation of the acetyl group on the methoxyphenyl ring.

    Hydrazination: Addition of the hydrazino group to the acetyl group.

    Thioylation: Introduction of the carbonothioyl group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonothioyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Replacement of the iodine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in the presence of a catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

3-iodo-N-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonothioyl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-iodo-N-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonothioyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-iodo-4-methoxy-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)benzamide
  • N-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}-2-(4-methoxyphenyl)acetamide

Uniqueness

3-iodo-N-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonothioyl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18IN3O3S

Molecular Weight

483.3 g/mol

IUPAC Name

3-iodo-N-[[[2-(4-methoxyphenyl)acetyl]amino]carbamothioyl]-4-methylbenzamide

InChI

InChI=1S/C18H18IN3O3S/c1-11-3-6-13(10-15(11)19)17(24)20-18(26)22-21-16(23)9-12-4-7-14(25-2)8-5-12/h3-8,10H,9H2,1-2H3,(H,21,23)(H2,20,22,24,26)

InChI Key

AZOOLQQNRCULHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NNC(=O)CC2=CC=C(C=C2)OC)I

Origin of Product

United States

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